2,7-Dinitro-9,10-phenanthrenedione: A Comprehensive Technical Guide
2,7-Dinitro-9,10-phenanthrenedione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of 2,7-Dinitro-9,10-phenanthrenedione. This compound is of significant interest in materials science and medicinal chemistry due to its unique electronic properties and potential biological activities.[1] The introduction of nitro groups to the phenanthrenequinone framework significantly alters its electronic characteristics and reactivity, making it a valuable subject of academic and industrial research.[1]
Core Chemical and Physical Properties
2,7-Dinitro-9,10-phenanthrenedione is a light yellow to yellow solid.[1] Its fundamental properties are summarized in the table below, providing a solid foundation for its application in various research contexts.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆N₂O₆ | [1][2][3][4] |
| Molecular Weight | 298.21 g/mol | [1][2][3][4] |
| CAS Number | 604-94-4 | [1][2][3][4] |
| Melting Point | 302-304 °C | [1][2][5] |
| Boiling Point (Predicted) | 555.9 °C at 760 mmHg | [1][2][5] |
| Density (Predicted) | 1.631 g/cm³ | [1][2][5] |
| Appearance | Light yellow to yellow solid | [1] |
| LogP | 3.59540 | [2][5] |
| PSA | 125.78000 | [2][5] |
| Index of Refraction | 1.714 | [2] |
| InChI Key | NLYJKDKBQGPHLE-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of 2,7-Dinitro-9,10-phenanthrenedione are outlined below.
1. Synthesis via Direct Nitration of 9,10-Phenanthrenequinone
The most common method for synthesizing 2,7-Dinitro-9,10-phenanthrenedione is through the electrophilic aromatic substitution of 9,10-phenanthrenequinone.[1]
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Reagents:
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9,10-Phenanthrenequinone
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Fuming Nitric Acid
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Concentrated Sulfuric Acid
-
-
Procedure:
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A mixture of fuming nitric acid and concentrated sulfuric acid is prepared to generate the nitronium ion (NO₂⁺), which serves as the active nitrating species.[1]
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9,10-Phenanthrenequinone is treated with this acidic mixture.
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The reaction is carried out under reflux conditions.
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The desired 2,7-dinitro isomer is typically separated from other potential isomers, such as the 2,5-dinitro derivative, through recrystallization or chromatography.[1]
-
-
Yield: Approximately 61% of the pure product can be achieved.[1]
2. Reductive Transformation to 2,7-Diamino-9,10-phenanthrenequinone
The nitro groups of 2,7-Dinitro-9,10-phenanthrenedione can be readily reduced to amino groups, yielding a valuable precursor for the synthesis of more complex molecules like covalent organic frameworks (COFs) and chemosensors.[1]
-
Reagents:
-
2,7-Dinitro-9,10-phenanthrenedione
-
Sodium Dithionite (Na₂S₂O₄)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
2,7-Dinitro-9,10-phenanthrenedione is dissolved in an aqueous solution of sodium hydroxide.
-
Sodium dithionite is added as the reducing agent.
-
The reaction mixture is maintained at a temperature of 50°C for a duration of 2 hours.[1]
-
-
Yield: This transformation typically results in a yield of approximately 54%.[1]
3. Halogenation: Bromination of the Dinitro-Phenanthrenedione Core
The dinitro-phenanthrenedione core can undergo halogenation, specifically bromination, to introduce further functional groups.
-
Reagents:
-
2,7-Dinitro-9,10-phenanthrenedione
-
Bromine
-
Concentrated Sulfuric Acid
-
Acetic Acid
-
-
Procedure:
-
Product: The reaction leads to the formation of 4-bromo-2,7-dinitro-9,10-phenanthrenequinone.[1][6]
Visualizing Chemical Pathways and Relationships
The following diagrams illustrate the key synthetic and reactive pathways involving 2,7-Dinitro-9,10-phenanthrenedione.
References
- 1. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 | Benchchem [benchchem.com]
- 2. 2,7-dinitrophenanthrene-9,10-dione | CAS#:604-94-4 | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. 2,7-Dinitro-9,10-phenanthrenedione | 604-94-4 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
